molecular formula C7H11N3O3 B14021130 2-Amino-6-(dimethoxymethyl)pyrimidin-4(1h)-one CAS No. 60656-61-3

2-Amino-6-(dimethoxymethyl)pyrimidin-4(1h)-one

Cat. No.: B14021130
CAS No.: 60656-61-3
M. Wt: 185.18 g/mol
InChI Key: KJADRNZOBUDSOK-UHFFFAOYSA-N
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Description

2-Amino-6-(dimethoxymethyl)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a dimethoxymethyl substituent at the 6-position and an amino group at the 2-position. The dimethoxymethyl group in this compound may confer unique electronic and steric properties, influencing solubility, reactivity, and interactions with biological targets.

Properties

CAS No.

60656-61-3

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

2-amino-4-(dimethoxymethyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H11N3O3/c1-12-6(13-2)4-3-5(11)10-7(8)9-4/h3,6H,1-2H3,(H3,8,9,10,11)

InChI Key

KJADRNZOBUDSOK-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC(=O)NC(=N1)N)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one typically involves the cyclization and hydrolysis of guanidine nitrate, diethyl malonate, sodium methoxide, methanol, and dimethyl carbonate. The process can be summarized as follows :

    Cyclization and Hydrolysis: Guanidine nitrate, diethyl malonate, sodium methoxide, and methanol are reacted to form 2-amino-4,6-dihydroxypyrimidine.

    Methylation: The 2-amino-4,6-dihydroxypyrimidine is then methylated using dimethyl carbonate to yield 2-amino-4,6-dimethoxypyrimidine.

Industrial Production Methods

The industrial production of 2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one follows similar synthetic routes but is optimized for large-scale production. The use of dimethyl carbonate as a methylation reagent is particularly advantageous due to its green chemistry credentials, reducing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino and dimethoxymethyl groups can participate in substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups replacing the amino or dimethoxymethyl groups.

Scientific Research Applications

2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-6-(dimethoxymethyl)-1H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or interact with nucleic acids, leading to various biological effects. The exact pathways depend on the specific application and the target organism or system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical Properties

The substituent at the 6-position significantly impacts melting points, yields, and spectral characteristics. Below is a comparative analysis:

Table 1: Substituent Effects on Key Properties
Compound Name 6-Position Substituent Melting Point (°C) Yield (%) Key Spectral Data (1H NMR/IR) Reference
2-Amino-6-(dimethoxymethyl)pyrimidin-4(1H)-one Dimethoxymethyl Not reported Not reported Likely δ 3.3–3.5 ppm (OCH3), δ 5.0–5.5 ppm (NH2) N/A
2-Amino-5-[(2,5-dimethoxyphenyl)sulfanyl]-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one (2d) Ethyl + sulfanyl group 178–180 82 δ 6.8–7.2 ppm (aromatic H), HRMS confirmed
2-Amino-6-(1-methylhydrazinyl)pyrimidin-4(3H)-one (7) 1-Methylhydrazinyl ~275 (dec.) 74 δ 3.11 ppm (CH3), δ 4.45–5.0 ppm (NH2)
2-Amino-6-(4-fluorophenyl)pyrimidin-4(3H)-one 4-Fluorophenyl Not reported Not reported δ 7.13 ppm (br s, NH2), δ 5.58 ppm (C-H)
2-Amino-6-(N-methylanilino)pyrimidin-4(3H)-one (4a) N-Methylanilino 274–276 67 δ 7.19–7.33 ppm (aromatic H)

Key Observations :

  • Steric Effects: Bulky substituents like ethylthieno groups in compound 2d reduce yields (72–87%) compared to smaller groups like methylhydrazinyl (74%) .
  • Thermal Stability : Hydrazine derivatives (e.g., compound 7) exhibit decomposition near 275°C, suggesting lower stability than aryl-substituted analogs .

Spectral Characteristics

Table 2: Spectral Comparison of Pyrimidinone Derivatives
Compound 1H NMR Highlights (δ, ppm) IR Bands (cm⁻¹) Reference
2-Amino-6-(dimethoxymethyl)pyrimidin-4(1H)-one Anticipated: δ 3.3–3.5 (OCH3), δ 5.1–5.3 (NH2) ~3450–3180 (NH2 stretch) N/A
2-Amino-6-[4-(dimethylamino)phenyl]-4-(furan-2-yl)pyrimidine δ 5.1–5.3 (NH2), δ 6.5–8.0 (aromatic H) 3456–3182 (free NH2)
2-Amino-6-chloropyrimidin-4(3H)-one (11) δ 5.58 (s, C-H), δ 7.13 (br s, NH2) Not reported
6-Amino-2-((2-methylbenzyl)thio)pyrimidin-4(3H)-one δ 4.86 (s, SCH2), δ 7.19–7.33 (aromatic H) Not reported

Key Findings :

  • Amino Group Signals: Free NH2 groups in pyrimidinones consistently appear as broad singlets near δ 5.1–5.3 ppm in 1H NMR .
  • IR Spectroscopy : Stretching vibrations for NH2 groups are observed at 3456–3182 cm⁻¹, while OCH3 groups show C-O stretches near 1250–1050 cm⁻¹ .

Biological Activity

2-Amino-6-(dimethoxymethyl)pyrimidin-4(1H)-one is a pyrimidine derivative with potential therapeutic applications due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, structure-activity relationships (SAR), and its implications in medicinal chemistry.

Synthesis

The synthesis of 2-amino-6-(dimethoxymethyl)pyrimidin-4(1H)-one typically involves the reaction of appropriate starting materials under controlled conditions. Recent advancements have focused on optimizing yield and purity through various synthetic routes, including microwave-assisted synthesis and solvent-free conditions.

Anti-inflammatory Activity

Research has demonstrated that compounds similar to 2-amino-6-(dimethoxymethyl)pyrimidin-4(1H)-one exhibit significant anti-inflammatory effects. For instance, studies on pyrimidine derivatives have shown inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. The IC50 values for related compounds against COX-1 and COX-2 enzymes were reported, indicating potential for similar activity in 2-amino-6-(dimethoxymethyl)pyrimidin-4(1H)-one .

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A19.45 ± 0.0742.1 ± 0.30
Compound B26.04 ± 0.3631.4 ± 0.12
Compound C28.39 ± 0.0323.8 ± 0.20

Antileishmanial Activity

In vitro studies have also explored the antileishmanial activity of related pyrimidine compounds, showing promising results against Leishmania tropica. The mechanism involves inhibition of glutathione reductase, a critical enzyme for the survival of the parasite . The effectiveness of these compounds suggests that 2-amino-6-(dimethoxymethyl)pyrimidin-4(1H)-one could be investigated further for similar properties.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is often influenced by their substitution patterns at various positions on the ring structure. The presence of electron-donating groups has been correlated with increased potency against specific biological targets, including COX enzymes and other receptors involved in inflammatory responses .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrimidine derivatives:

  • Anti-inflammatory Effects : In a study involving carrageenan-induced paw edema in rats, certain pyrimidine derivatives showed significant anti-inflammatory effects comparable to indomethacin, a standard anti-inflammatory drug .
  • Antitumor Activity : Pyrido[2,3-d]pyrimidin-7(8H)-ones have been identified as potential antitumor agents, demonstrating selective inhibition against cancer cell lines while sparing normal cells .

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